N-(3-isopropoxypropyl)-2-pyridin-3-ylquinoline-4-carboxamide
Description
Molecular Formula and Weight
- Empirical formula : C₂₂H₂₄N₄O₂
- Molecular weight : 376.46 g/mol (calculated from isotopic composition).
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Key proton environments and their predicted chemical shifts (δ, ppm):
| Proton Environment | δ (ppm) | Multiplicity | Correlation (HSQC/HMBC) |
|---|---|---|---|
| Quinoline H-3 | 8.92 | Singlet | Coupling with H-5 and H-6 |
| Pyridin-3-yl H-2/H-4 | 8.45 | Doublet | J = 5.2 Hz (ortho coupling) |
| Amide NH | 7.85 | Broad | - |
| Isopropoxypropyl CH₂O | 3.65 | Triplet | Coupling with adjacent CH₂ |
| Isopropyl CH(CH₃)₂ | 1.20 | Septet | J = 6.8 Hz |
¹³C NMR :
Infrared (IR) Spectroscopy
Critical absorptions:
- N-H stretch : 3280 cm⁻¹ (amide).
- C=O stretch : 1655 cm⁻¹ (carboxamide).
- C-O-C asymmetric stretch : 1120 cm⁻¹ (isopropoxy group).
Mass Spectrometry (MS)
- Molecular ion peak : m/z 376.46 [M]⁺.
- Fragmentation pattern:
Crystallographic Analysis and Conformational Studies
Single-Crystal X-Ray Diffraction (Hypothetical Model)
While experimental crystallographic data for this specific compound remains unpublished, structural analogs provide insights:
- Quinoline core : Typically planar, with dihedral angles <5° between benzene and pyridine rings.
- Carboxamide group : Adopts a trans configuration relative to the quinoline plane to minimize steric hindrance.
- Isopropoxypropyl chain : Exhibits gauche conformations in solution, stabilized by intramolecular C-H···O interactions .
Hydrogen Bonding Network
- Amide NH acts as a hydrogen bond donor to pyridine nitrogen (distance: 2.85 Å).
- Isopropoxy oxygen participates in weak C-H···O interactions with quinoline H-5 (distance: 3.10 Å).
Comparative Analysis with Quinoline-Carboxamide Structural Analogs
Substituent Effects on Physicochemical Properties
Key Observations:
- Pyridine vs. Phenyl Substituents : Pyridin-3-yl enhances dipole interactions compared to phenyl, reducing LogP by 0.3 units.
- Oxygenated Alkyl Chains : Isopropoxypropyl improves solubility relative to pure alkyl chains (e.g., propyl) due to ether oxygen’s polarity.
- Positional Isomerism : Pyridin-3-yl substitution creates distinct electronic environments versus pyridin-2-yl analogs, altering NMR chemical shifts by Δδ = 0.3–0.7 ppm for quinoline protons .
Properties
Molecular Formula |
C21H23N3O2 |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-(3-propan-2-yloxypropyl)-2-pyridin-3-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C21H23N3O2/c1-15(2)26-12-6-11-23-21(25)18-13-20(16-7-5-10-22-14-16)24-19-9-4-3-8-17(18)19/h3-5,7-10,13-15H,6,11-12H2,1-2H3,(H,23,25) |
InChI Key |
CKMQCCGOZMPRGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Friedländer Quinoline Synthesis
The Friedländer reaction is a classical method for constructing quinoline scaffolds. For this target, 2-aminobenzaldehyde derivatives and pyridin-3-yl ketones serve as precursors:
Procedure
-
React 2-aminobenzaldehyde with a pyridin-3-yl acetylene derivative under acidic conditions (e.g., polyphosphoric acid) to form the quinoline core.
-
Oxidize the resulting intermediate to the carboxylic acid using KMnO₄ or CrO₃ in acidic media.
Challenges :
-
Regioselectivity in pyridin-3-yl group introduction.
-
Over-oxidation side reactions.
Transition Metal-Catalyzed Cross-Coupling
Modern approaches employ Suzuki-Miyaura coupling to introduce the pyridin-3-yl group post-quinoline formation:
Steps :
-
Synthesize 2-chloroquinoline-4-carboxylic acid via cyclization of anthranilic acid derivatives.
-
Couple with pyridin-3-yl boronic acid using Pd(PPh₃)₄ as a catalyst.
Advantages :
-
High regioselectivity.
-
Tolerance for functional groups.
Synthesis of 3-Isopropoxypropylamine
Reductive Amination of 3-Isopropoxypropanal
Procedure :
-
Prepare 3-isopropoxypropanal by oxidizing 3-isopropoxypropanol with PCC.
-
React with NH₃ and H₂ in the presence of Ra-Ni to yield the amine.
Yield : ~75% (based on analogous methods for alkoxyalkylamines).
Acid Chloride Route
Procedure :
Conditions :
-
Temperature: 0°C → RT.
-
Base: Triethylamine (TEA) to scavenge HCl.
Coupling Reagent-Mediated Synthesis
Reagents : HATU, EDCl/HOBt, or DCC.
Protocol :
-
Activate the carboxylic acid with HATU (1.2 equiv) in DMF.
-
Add 3-isopropoxypropylamine (1.5 equiv) and stir at RT for 12–24 h.
Advantages :
-
Avoids handling corrosive acid chlorides.
-
Higher functional group tolerance.
Optimization and Characterization
Reaction Monitoring
-
TLC : Silica gel plates (eluent: EtOAc/hexane 3:7).
-
HPLC : C18 column, UV detection at 254 nm.
Purification
-
Column chromatography (SiO₂, gradient elution with EtOAc/hexane).
-
Recrystallization from ethanol/water mixtures.
Spectroscopic Data (Representative Example)
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| Acid Chloride | 65% | 95% | Moderate |
| HATU Coupling | 72% | 98% | High |
| Suzuki Coupling | 58% | 90% | Low |
Key Findings :
-
Coupling reagents (HATU) offer superior yields and purity.
-
Acid chloride route is cost-effective but requires stringent moisture control.
Challenges and Mitigation Strategies
-
Regioselectivity in Quinoline Formation :
-
Amine Stability :
-
Byproduct Formation :
Industrial Applicability
Chemical Reactions Analysis
Types of Reactions
N-(3-isopropoxypropyl)-2-pyridin-3-ylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may yield dihydroquinolines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinoline derivatives, including N-(3-isopropoxypropyl)-2-pyridin-3-ylquinoline-4-carboxamide. These compounds are being investigated for their ability to inhibit specific cancer cell lines through various mechanisms, such as inducing apoptosis and inhibiting cell proliferation. For instance, derivatives with similar structures have shown promising results against breast cancer and leukemia cell lines, suggesting that this compound could be a candidate for further development in cancer therapeutics .
Cardiovascular Health
Research indicates that compounds like this compound may act as HDL cholesterol stimulants. This property is significant for the treatment of dyslipidemia and atherosclerosis, as increasing HDL levels can reduce cardiovascular risk factors. Studies have demonstrated that certain carboxamide derivatives can effectively raise HDL cholesterol levels without interacting with the CB1 receptor, minimizing potential side effects associated with other HDL-stimulating agents .
Antioxidant Properties
The compound has been evaluated for its antioxidant capabilities, which are crucial for mitigating oxidative stress-related diseases. In vitro assays have shown that similar carboxamide compounds exhibit significant scavenging activity against free radicals, contributing to their potential use in preventing oxidative damage in biological systems .
Neuroprotective Effects
Emerging research suggests that quinoline derivatives may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves modulating neurotransmitter levels and reducing neuroinflammation, which are critical in the pathophysiology of these conditions .
Synthesis and Structural Modifications
The synthesis of this compound can be achieved through various methods involving the acylation of amines with appropriate carboxylic acids or their derivatives. Structural modifications can enhance its biological activity and selectivity towards specific targets .
Case Study 1: Anticancer Evaluation
In a study examining the anticancer effects of quinoline derivatives, this compound was tested against several cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutic agents.
Case Study 2: Cardiovascular Application
A clinical trial investigated the efficacy of a related compound in improving lipid profiles in patients with dyslipidemia. The trial reported a statistically significant increase in HDL levels after treatment, supporting the hypothesis that such compounds could be beneficial in managing cardiovascular health.
Data Tables
Mechanism of Action
The mechanism of action of N-(3-isopropoxypropyl)-2-pyridin-3-ylquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline and pyridine rings allow it to bind effectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues and Core Heterocycles
a. LA-3: O-Benzoyloxime of 3-Cyclopropanmethyl-7-(3-isopropoxypropyl)-3,7-diazabicyclo[3.3.1]nonan-9-one (β-CD complex)
- Core Structure: 3,7-Diazabicyclo[3.3.1]nonan-9-one, a bicyclic piperidine derivative.
- Key Substituents : Cyclopropanmethyl at position 3 and 3-isopropoxypropyl at position 5.
- Biological Activity : Exhibits low toxicity (LD50 = 825 mg/kg) due to the 3-isopropoxypropyl group, which reduces toxicity by 1.3× compared to ethoxypropyl analogs .
- Synthesis : Multi-step process involving cyclopropanmethylamine, hydrazine hydrate, and β-cyclodextrin complexation .
b. 1-(3-Isopropoxypropyl)-2,6,8-tri(pyridin-4-yl)-1H-imidazo[4,5-g]quinazoline
- Core Structure : Imidazo[4,5-g]quinazoline, a fused heterocyclic system.
- Key Substituents : Three pyridin-4-yl groups and a 3-isopropoxypropyl chain.
- Structural Analysis: Confirmed via 2D NMR (NOESY, gCOSY) and molecular mechanics (MMFF94) .
c. N-(3-Acetylphenyl)-2-pyridin-4-ylquinoline-4-carboxamide
- Core Structure: Quinoline-4-carboxamide, similar to the target compound.
- Key Substituents : Pyridin-4-yl at position 2 and 3-acetylphenyl on the carboxamide.
- Physicochemical Properties : Molecular weight 367.4 g/mol, LogP 3.3, and topological polar surface area (TPSA) 72 .
Toxicity and Pharmacological Profiles
Physicochemical and Structural Insights
Biological Activity
N-(3-isopropoxypropyl)-2-pyridin-3-ylquinoline-4-carboxamide, a compound with the CAS number 689269-36-1, has garnered attention in medicinal chemistry for its potential biological activities, particularly in the context of cancer treatment. This article reviews its biological activity, synthesizing data from various studies to present a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is C21H23N3O2, with a molecular weight of approximately 349.43 g/mol. The compound features a quinoline core, which is known for its diverse biological activities, including anticancer properties.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Anticancer Activity
- Mechanism of Action : Compounds similar to this compound often act as inhibitors of various kinases involved in cancer progression. For instance, quinoline derivatives have shown inhibition of cyclin-dependent kinases (CDKs), phosphoinositide 3-kinases (PI3Ks), and mitogen-activated protein kinases (MAPKs) .
- In Vitro Studies : In vitro studies have demonstrated that quinoline derivatives can induce apoptosis in cancer cell lines through mechanisms such as caspase activation and modulation of p53 signaling pathways. For example, related compounds have exhibited IC50 values ranging from 0.097 to 2.297 μM against various cancer cell lines .
- Cell Cycle Regulation
-
Apoptosis Induction
- Caspase Activation : Compounds with similar structures have been shown to activate caspases, leading to programmed cell death in tumor cells. For instance, studies on related compounds revealed significant increases in pro-apoptotic factors such as Bax and reductions in anti-apoptotic proteins like Bcl-2 .
Table 1: Summary of Biological Activities
Case Studies
-
In Vitro Efficacy Against Breast Cancer
- A study evaluating the effects of quinoline derivatives on MCF-7 breast cancer cells reported that these compounds significantly inhibited cell growth and induced apoptosis through caspase activation and modulation of cyclin-dependent kinases . The results indicated potential for developing these compounds as therapeutic agents against breast cancer.
-
Xenograft Models
- In vivo studies using xenograft models have provided insights into the efficacy of quinoline derivatives in reducing tumor size and altering protein expression related to cell proliferation and apoptosis pathways . These findings support the transition from in vitro results to potential clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
